4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes an amino group, a butyl(methyl)amino group, and a methoxyphenyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Butyl(methyl)amino Group: This step involves the alkylation of the amino group with butyl and methyl halides.
Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-5-aminobenzimidazole: Shares structural similarities with the pyrimidine ring and amino groups.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and butyl(methyl)amino group differentiate it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-4-5-10-22(2)17-19-11-14(15(18)21-17)16(23)20-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,20,23)(H2,18,19,21) |
InChI Key |
VSPRYZKTHMHBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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